Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate
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Overview
Description
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing substance. One common method is the reaction of 2-aminobenzenethiol with methyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-tubercular and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but with a methyl group at the 6-position instead of the propanoate group.
2-Aminobenzothiazole: Lacks the propanoate group, making it less versatile in certain synthetic applications.
6-Methoxy-1,3-benzothiazole-2-amine: Contains a methoxy group, which alters its chemical reactivity and biological activity.
Uniqueness
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is unique due to the presence of the propanoate group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10(14)5-3-7-2-4-8-9(6-7)16-11(12)13-8/h2,4,6H,3,5H2,1H3,(H2,12,13) |
InChI Key |
AEEBCPYSIQURMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
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